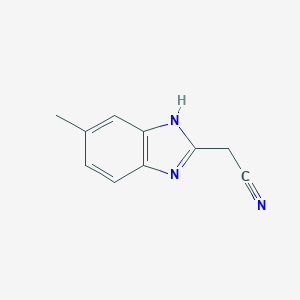

2-(Cyanomethyl)-5-methylbenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDULDINSGIRDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181560 | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27099-22-5 | |

| Record name | 6-Methyl-1H-benzimidazole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27099-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027099225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazoleacetonitrile, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Cyanomethyl)-5-methylbenzimidazole from 4-Methyl-o-phenylenediamine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-(cyanomethyl)-5-methylbenzimidazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. We delve into the foundational principles of the Phillips condensation reaction, detailing the underlying mechanism, a robust and field-tested experimental protocol, and comprehensive characterization techniques. This document is intended for researchers, chemists, and drug development professionals, offering both the practical steps for synthesis and the causal reasoning behind the experimental design to ensure reproducibility, safety, and high-purity yields.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic motif in drug discovery.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The specific derivative, this compound, serves as a crucial building block for more complex pharmaceutical agents, where the cyanomethyl group provides a reactive handle for further molecular elaboration.

This guide presents a detailed methodology for the synthesis of this compound via the acid-catalyzed condensation of 4-methyl-o-phenylenediamine with a suitable two-carbon synthon, providing a clear and logical pathway from starting materials to a well-characterized, high-purity final product.

Reaction Mechanism: The Phillips Condensation

The synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and a carboxylic acid (or its derivative) in the presence of a mineral acid is known as the Phillips condensation reaction.[4][5] This method is a cornerstone of benzimidazole synthesis due to its reliability and applicability to a wide range of substrates, particularly aliphatic acids and their derivatives.[4][6]

The reaction proceeds through a well-established three-step mechanism:

-

Initial Acylation: The reaction is initiated by the protonation of the carbonyl oxygen of the coupling partner (in our case, derived from ethyl cyanoacetate), which significantly increases its electrophilicity. One of the nucleophilic amino groups of 4-methyl-o-phenylenediamine then attacks the activated carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of a molecule of ethanol to yield an N-acylated intermediate, a mono-amide.

-

Intramolecular Cyclization: The second, unreacted amino group of the diamine intermediate then performs a nucleophilic attack on the carbonyl carbon of the newly formed amide. This intramolecular step results in the formation of a five-membered heterocyclic ring.

-

Dehydration (Aromatization): The final step involves the acid-catalyzed elimination of a water molecule from the cyclic intermediate. This dehydration event leads to the formation of a stable, conjugated aromatic system, yielding the final this compound product.[4]

The entire mechanistic pathway is visualized in the diagram below.

Caption: Phillips condensation mechanism for the target molecule.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis, purification, and handling of this compound. The causality behind each step is explained to ensure both success and safety.

Materials and Reagents

Proper planning begins with the correct reagents. The following table summarizes the key materials required for this synthesis.

| Reagent | CAS No. | MW ( g/mol ) | Form | Key Properties |

| 4-Methyl-o-phenylenediamine | 496-72-0 | 122.17 | Tan to brown solid | Harmful, irritant, possible mutagen.[7][8] |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 | Colorless liquid | Harmful, lachrymator, irritant.[9][10] |

| Hydrochloric Acid (4N) | 7647-01-0 | 36.46 | Aqueous solution | Corrosive, causes severe burns. |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Pellets or solution | Corrosive, causes severe burns. |

| Ethanol (95%) | 64-17-5 | 46.07 | Colorless liquid | Flammable liquid and vapor. |

| Activated Carbon | 7440-44-0 | 12.01 | Black powder | Fine powder can be an inhalation hazard. |

Safety and Handling Precautions

E-E-A-T in Practice: A trustworthy protocol is a safe protocol. Adherence to the following safety measures is mandatory.

-

Engineering Controls: All steps of this synthesis MUST be performed in a certified chemical fume hood to prevent inhalation of volatile reagents and dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling 4-methyl-o-phenylenediamine.[7]

-

Body Protection: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Reagent-Specific Hazards:

-

4-Methyl-o-phenylenediamine: Harmful if swallowed, inhaled, or absorbed through the skin.[8][11] It is a suspected mutagen; avoid generating dust.[7]

-

Ethyl Cyanoacetate: This compound is a lachrymator (tear-inducing) and is harmful by all routes of exposure.[12][13] Handle with extreme care to avoid contact with skin, eyes, and mucous membranes.[9]

-

Acid/Base Handling: Concentrated acids and bases are highly corrosive. Always add acid to water, never the reverse. Neutralization reactions are exothermic and should be performed slowly in an ice bath.

-

Step-by-Step Synthesis Procedure

This procedure is designed for a 10 mmol scale synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methyl-o-phenylenediamine (1.22 g, 10 mmol) and ethyl cyanoacetate (1.24 g, 1.1 mL, 11 mmol, 1.1 eq).

-

Causality: Using a slight excess of ethyl cyanoacetate helps to ensure the complete consumption of the more valuable diamine starting material.

-

-

Acid Addition: To the stirred mixture, cautiously add 20 mL of 4N hydrochloric acid. The mixture will become a dark solution and may warm slightly.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the mixture to reflux for 4-6 hours.

-

Causality: Thermal energy is required to overcome the activation barriers for both the intramolecular cyclization and the final dehydration/aromatization step.[14]

-

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Prepare a sample by taking a drop of the reaction mixture, neutralizing it with a drop of NaOH solution, and extracting with a small amount of ethyl acetate. Elute the TLC plate with a mixture of ethyl acetate and hexane (e.g., 70:30). The disappearance of the starting diamine spot indicates reaction completion.

-

Causality: TLC provides a rapid and reliable method to visually confirm the consumption of starting material and the formation of the more polar benzimidazole product.[15]

-

Work-up and Purification

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.

-

Neutralization: Slowly and with vigorous stirring, neutralize the acidic solution by adding 10% aqueous sodium hydroxide solution dropwise. Monitor the pH with litmus paper or a pH meter. The product will precipitate out of solution as the pH approaches 7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The crude product is often a tan or brownish solid.

Recrystallization

For obtaining a high-purity product, recrystallization is essential.

-

Solvent Selection: Ethanol-water is a common and effective solvent system for recrystallizing benzimidazole derivatives.[17]

-

Procedure: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. If colored impurities persist, add a small spatula tip of activated carbon to the hot solution and swirl for 2-3 minutes.

-

Causality: Activated carbon has a high surface area that effectively adsorbs high molecular weight, colored impurities.[18]

-

-

Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

-

Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry to a constant weight.

The overall experimental workflow is summarized in the following diagram.

Caption: Step-by-step workflow for the synthesis process.

Characterization of the Final Product

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Physical Properties:

-

Appearance: White to off-white or yellow solid.

-

Molecular Weight: 171.20 g/mol .

-

CAS Number: 27099-22-5.

Spectroscopic Data: The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (br s, 1H, N-H), δ ~7.4-7.0 (m, 3H, Ar-H), δ ~4.1 (s, 2H, -CH₂-CN), δ ~2.4 (s, 3H, Ar-CH₃). |

| ¹³C NMR (DMSO-d₆) | δ ~150 (C=N), δ ~135-110 (Ar-C), δ ~118 (C≡N), δ ~21 (Ar-CH₃), δ ~15 (-CH₂-CN). |

| FTIR (KBr, cm⁻¹) | ~3200-2800 (broad, N-H stretch), ~2250 (sharp, C≡N stretch), ~1620 (C=N stretch), ~1450 (C=C aromatic stretch).[19][20] |

| HRMS (ESI+) | Calculated for C₁₀H₁₀N₃⁺ [M+H]⁺: 172.0869. Found: 172.0871.[21][22] |

Troubleshooting Guide

Even well-established protocols can encounter issues. This section provides guidance on common problems and their solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction due to insufficient heating time or temperature. 2. Degradation of starting material. 3. Loss of product during work-up (e.g., pH not optimal for precipitation). | 1. Increase reflux time and monitor carefully with TLC. 2. Ensure starting materials are of good quality. 3. Carefully adjust pH to ~7-8 during precipitation. Check the filtrate for any remaining product. |

| Persistent Colored Impurities | Oxidation of the o-phenylenediamine starting material or side-product formation. | Use activated carbon during recrystallization as described in the protocol.[18] Ensure the starting diamine is not overly discolored before use. |

| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated. | 1. Choose a different solvent system with a lower boiling point. 2. Add slightly more hot solvent to ensure complete dissolution before cooling. Initiate cooling slowly without agitation. |

| Incomplete Reaction (Starting Material Remains) | 1. Insufficient acid catalyst. 2. Reaction time too short. | 1. Ensure the correct concentration and volume of acid are used. 2. Continue refluxing the reaction and monitor by TLC until the starting material is consumed. |

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. By understanding the underlying Phillips condensation mechanism and adhering to the principles of safe and precise laboratory practice, researchers can confidently produce this valuable chemical intermediate. The provided protocol, characterization data, and troubleshooting advice serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, facilitating further research and development built upon the versatile benzimidazole scaffold.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry. [Link]

-

Gudipati, R., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5699. [Link]

-

IJARIIT. (2021). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 7(4). [Link]

-

Acros Organics. (n.d.). Ethyl Cyanoacetate, 98+% MSDS. Retrieved from Exposome-Explorer. [Link]

-

Loba Chemie. (2016). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie. [Link]

-

S. S. Shariyath, et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry. [Link]

-

Ali, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

IJCRT. (2022). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. International Journal of Creative Research Thoughts, 10(5). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 34589-34661. [Link]

- Google Patents. (2008). A process for the preparation of benzimidazole derivatives and their salts.

-

ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved from ResearchGate. [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from CoLab. [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

ACS Publications. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(2), 206-215. [Link]

-

NIH. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from NIH. [Link]

-

DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from DTIC. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from Royal Society of Chemistry. [Link]

-

COSMILE Europe. (n.d.). 2-CYANOMETHYL BENZIMIDAZOLE – Ingredient. Retrieved from COSMILE Europe. [Link]

-

Arkat USA. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ARKIVOC, 2009(xiv), 346-361. [Link]

-

Elsevier. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 440-450. [Link]

-

PubMed. (2010). Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), 107-14. [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with ethoxymethylene compounds. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2023). Ethyl Cyanoacetate Reactions. [Link]

-

The Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 42, 1198-1206. [Link]

-

ResearchGate. (n.d.). Scheme 1. Reaction conditions: i ñ aromatic aldehydes, ethyl.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from ResearchGate. [Link]

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. ijariie.com [ijariie.com]

- 7. 4-Methyl-o-phenylenediamine(496-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 4-メチル-o-フェニレンジアミン purum, ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. lobachemie.com [lobachemie.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. esisresearch.org [esisresearch.org]

- 20. Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ias.ac.in [ias.ac.in]

- 22. rsc.org [rsc.org]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to 2-(Cyanomethyl)-5-methylbenzimidazole (CAS: 27099-22-5) for Advanced Drug Discovery

This compound is a heterocyclic compound that serves as a cornerstone in modern medicinal chemistry. Its structure, which fuses a benzene ring with an imidazole ring, creates the benzimidazole core—a scaffold recognized for its profound biological activity and described as a "privileged structure" in drug design.[1][2] This is because the benzimidazole nucleus is a bioisostere of naturally occurring nucleotides, enabling it to interact with a wide array of biomolecular targets.[1] The addition of a methyl group at the 5-position and, critically, a reactive cyanomethyl group at the 2-position, transforms this molecule into a versatile and powerful building block for synthesizing novel therapeutic agents.[1][3]

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the mechanistic rationale behind its synthesis, characterization, and application. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties for creating next-generation therapeutics, from anticancer to antidiabetic agents.[1][4]

Physicochemical Profile and Handling

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe utilization in a research setting.

Core Properties

The key physicochemical properties of this compound are summarized below. This data provides the foundational parameters for its handling, storage, and use in subsequent synthetic and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 27099-22-5 | |

| IUPAC Name | (5-methyl-1H-benzimidazol-2-yl)acetonitrile | |

| Synonym(s) | (6-methyl-1H-benzimidazol-2-yl)acetonitrile | |

| Molecular Formula | C₁₀H₉N₃ | [5][6] |

| Molecular Weight | 171.20 g/mol | [5][6] |

| Physical Form | White to yellow solid; crystalline powder | [7] |

| Melting Point | 186 - 188 °C | [8] |

| Purity (Typical) | ≥95% | |

| Storage Temperature | Room Temperature or 0-8 °C for long-term stability | [9] |

Safety & Handling Protocol

As a bioactive compound and chemical intermediate, proper handling is crucial. The compound is classified with specific hazards that necessitate careful laboratory practices.[5][7]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [9] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [9] |

| Incompatibilities | Strong oxidizing agents, strong acids, and bases | [5] |

Self-Validating System for Handling: Always handle this compound in a chemical fume hood to mitigate inhalation risks.[5] The use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5] An emergency eye wash station and safety shower should be readily accessible. These measures create a self-validating safety system where procedural controls are backed by engineering and emergency-response resources.

Synthesis Protocol and Mechanistic Insights

The primary route for synthesizing this compound is a variation of the Phillips condensation. This method involves the reaction of a substituted o-phenylenediamine with a cyanoacetic acid derivative. A robust, catalyst-free protocol has been developed to produce the compound in high yield and purity.[8][10]

Experimental Protocol: Catalyst-Free Condensation

This protocol is designed to be a self-validating system. The reaction progress can be monitored via Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through HPLC and melting point analysis, ensuring the integrity of the outcome.

Step 1: Reagent Preparation

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-1,2-phenylenediamine (1.0 eq).

-

Add a high-boiling, halogen-free inert solvent such as cumene or mesitylene (approx. 4-5 volumes relative to the diamine).[10]

-

Begin stirring under a gentle stream of nitrogen.

Step 2: Reaction Initiation

-

Add ethyl cyanoacetate (1.05 eq) to the flask.

-

Heat the reaction mixture to a temperature of 155-170 °C.[10]

Causality Note: The 150-175 °C temperature range is critical. It provides sufficient thermal energy to drive the condensation and subsequent cyclization-dehydration, while the inert solvent prevents unwanted side reactions. The absence of a catalyst like an aromatic sulfonic acid simplifies purification and avoids potential product contamination.[8]

Step 3: Reaction and Work-up

-

Maintain the temperature and stir for 8-10 hours, during which ethanol and water will distill off.[10]

-

Monitor the reaction's completion using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

-

Once complete, cool the mixture to room temperature. The product will typically precipitate.

-

Filter the crude product using a Büchner funnel and wash the solid with a small amount of the cold reaction solvent to remove impurities.[10]

Step 4: Purification

-

The filtered solid may appear oily or discolored due to residual impurities.[11]

-

Recrystallize the crude product from aqueous ethanol or a similar suitable solvent system to yield the final product as a crystalline solid.[11]

-

Dry the purified product under vacuum at 100-120 °C to remove any remaining solvent.[10] The expected yield is typically high, around 80-85%.[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocol

Confirming the purity and identity of the synthesized compound is a non-negotiable step in any research workflow. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[8][10]

Protocol: Purity Assessment by Reverse-Phase HPLC

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve the sample in methanol in a 10 mL volumetric flask to create a clear solution, using an ultrasonic bath if necessary.[10]

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

2. HPLC System and Conditions:

-

Column: C18 Reverse-Phase (RP) column.

-

Causality Note: A C18 column is ideal as its nonpolar stationary phase effectively retains the moderately polar benzimidazole compound, allowing for excellent separation from more polar impurities or less polar starting materials.

-

-

Mobile Phase: A mixture of methanol and a 0.5% aqueous sodium acetate/acetic acid buffer (pH 7).[8] The exact ratio should be optimized (e.g., 60:40 or 70:30 Methanol:Buffer) to achieve good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 272 nm.[8][10]

-

Causality Note: The benzimidazole ring system contains a chromophore that strongly absorbs UV light, with a maximum absorption (λmax) around 272 nm, making this wavelength highly sensitive for detection.

-

-

Injection Volume: 10-20 µL.

3. Data Analysis:

-

The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically considered acceptable for use as a synthetic intermediate.

Applications in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its role as a strategic intermediate. The benzimidazole core provides the foundational pharmacophore, while the cyanomethyl group serves as a reactive handle for elaboration into more complex and potent molecules.[1]

Key Therapeutic Development Pathways

-

Anticancer Agents: The compound is a precursor for novel acrylonitrile derivatives. These derivatives have demonstrated the ability to halt the proliferation of human lung cancer cell lines.[1][12] The benzimidazole scaffold itself is known to interact with biomolecular targets like DNA, often binding in the minor groove, which can disrupt tumor growth processes.[1][13]

-

Antidiabetic Agents: It is a critical starting material for designing potent α-glucosidase inhibitors. Hybrid molecules derived from this compound, such as certain benzimidazole-propionitrile derivatives, have shown inhibitory activity superior to the standard drug acarbose, making them promising candidates for managing type 2 diabetes.[1][14] The nitrile moiety often enhances binding affinity and improves pharmacokinetic profiles.[1]

-

Antimicrobial Agents: The cyanomethyl group can be readily converted into other functional groups or used in condensation reactions to synthesize diverse heterocyclic systems, including those with pyrazole and pyrimidine rings, which are then evaluated for their antibacterial and antifungal properties.[1][12]

Application Pathways Diagram

This diagram visualizes how this compound serves as a central hub for developing different classes of therapeutic agents.

Caption: Role as a central intermediate in drug development pathways.

Conclusion

This compound (CAS: 27099-22-5) is far more than a simple chemical reagent; it is a strategic asset in the field of drug discovery. Its robust and scalable synthesis, combined with the dual functionality of a privileged benzimidazole core and a versatile cyanomethyl handle, makes it an indispensable starting point for developing novel therapeutics. By understanding the causality behind its synthesis, handling, and derivatization, researchers can fully exploit its potential to create compounds targeting a wide spectrum of human diseases, reinforcing its status as a cornerstone of modern medicinal chemistry.

References

-

The First Synthesis of Protected 5-Hydroxymethyl-2-cyanomethylbenzimidazole. (2005). ResearchGate. Retrieved from [Link]

- Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles. (1995). Google Patents. JPH072794A.

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Why is the product of my 2-cyanomethyl benzimidazole synthesis so oily? (2014). ResearchGate. Retrieved from [Link]

- Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole. (1994). Google Patents. EP0612732A1.

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

2-(Cyanomethyl)-5-hydroxybenzimidazole. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (2003). PubMed. Retrieved from [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. (2017). PubMed. Retrieved from [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018). PubMed. Retrieved from [Link]

-

Reactions of 1,2‐Dimethyl‐5‐nitroimidazole, novel methods of conversion of the 2‐Methyl group to a nitrile. (1973). Sci-Hub. Retrieved from [Link]

-

Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Two new Cu(II) dipeptide complexes based on 5-methyl-2-(2'-pyridyl)benzimidazole as potential antimicrobial and anticancer drugs. (2018). PubMed. Retrieved from [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved from [Link]

-

Safety Data Sheet: 2-(Cyanomethyl)benzimidazole. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Biological Activity and Stability of Aeruginosamides from Cyanobacteria. (2022). MDPI. Retrieved from [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. matrixscientific.com [matrixscientific.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole - Google Patents [patents.google.com]

- 9. This compound | 27099-22-5 [sigmaaldrich.com]

- 10. JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore, and this particular derivative serves as a crucial synthon for a diverse range of biologically active molecules.[1][2] This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, its biological significance as a kinase inhibitor scaffold, and methods for its analytical characterization. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Nomenclature

The structural foundation of the topic compound is a benzimidazole ring system—a fusion of benzene and imidazole. The "-5-methyl" designation indicates a methyl group attached to the 5th position of the benzene ring. A cyanomethyl group (-CH₂CN) is attached to the 2nd position of the imidazole ring.

-

Systematic IUPAC Name: 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile

-

Common Synonyms: 2-(Cyanomethyl)-5-methylbenzimidazole

-

CAS Number: 39133-54-3[3]

-

Molecular Formula: C₁₀H₉N₃

-

Structure:

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, particularly in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Source |

| Molecular Weight | 171.20 g/mol | PubChem |

| Appearance | Solid (form may vary) | General Knowledge |

| Melting Point | Not consistently reported; varies with purity | General Knowledge |

| LogP (Octanol/Water Partition Coeff.) | ~2.0 (Predicted) | PubChem |

| Solubility | Soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile.[4] Limited solubility in water. | General Knowledge |

| Hydrogen Bond Donors | 1 (from the imidazole N-H) | PubChem |

| Hydrogen Bond Acceptors | 3 (from the two imidazole nitrogens and the nitrile) | PubChem |

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing the benzimidazole core is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions or high temperatures. For the title compound, a variation of this approach using malononitrile or cyanoacetic acid derivatives with 4-methyl-1,2-phenylenediamine is employed.

Experimental Protocol: Phillips-Type Condensation

This protocol describes a reliable method for the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Malononitrile[5]

-

Hydrochloric Acid (4M) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium Bicarbonate (Saturated Solution)

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and malononitrile (1.1 eq).

-

Acid Catalysis: Add 4M Hydrochloric Acid as the solvent and catalyst. Alternatively, Polyphosphoric Acid can be used as both the solvent and dehydrating agent.

-

Expert Insight: The acid serves a dual purpose. It protonates the carbonyl/nitrile groups, rendering them more electrophilic, and facilitates the dehydration step required for cyclization. PPA is often used for less reactive substrates as it provides a highly acidic and anhydrous environment.

-

-

Cyclocondensation: Heat the mixture to reflux (typically 80-110°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully pour the acidic solution over crushed ice and neutralize by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.

-

Trustworthiness Check: The neutralization step is critical. The product is typically insoluble in neutral aqueous media, allowing for its precipitation and separation from the acid catalyst and other water-soluble impurities.

-

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water. If the product is colored, a hot filtration step with activated charcoal can be performed to remove colored impurities.

-

Drying: Dry the purified crystals under vacuum to yield the final product, 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Biological Significance and Mechanism of Action

Benzimidazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[2][6][7] The title compound, 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile, and its close analogs often serve as scaffolds for the development of kinase inhibitors.[8]

Kinases are enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This process is a fundamental mechanism for regulating cellular signaling pathways that control cell growth, differentiation, and death. In many cancers, kinases become dysregulated, leading to uncontrolled cell proliferation.

The benzimidazole core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the ATP-binding pocket of a kinase. The cyanomethyl group and the variable methyl group on the benzene ring can be further functionalized to achieve selectivity and potency against specific kinase targets, such as Receptor Tyrosine Kinases (RTKs) like EGFR or HER2.[9]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the general mechanism by which a derivative of this compound could inhibit a cancer-related signaling pathway.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This is a non-negotiable step for ensuring the validity of any subsequent biological or chemical data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the proton environment. Expected signals include aromatic protons on the benzene ring, a singlet for the methyl group, a singlet for the methylene (-CH₂) group, and a broad singlet for the N-H proton of the imidazole.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule.[10]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify key functional groups. Expect to see a sharp peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch and a broad peak above 3000 cm⁻¹ for the N-H stretch.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A single sharp peak on multiple solvent systems indicates high purity.[11]

Applications in Drug Discovery

The true value of 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile lies in its role as a versatile intermediate. The active methylene group (the -CH₂- adjacent to the nitrile) is particularly reactive.

-

Knoevenagel Condensation: The active methylene protons can be deprotonated to form a carbanion, which can then react with various aldehydes and ketones.[12][13] This allows for the facile introduction of diverse substituents at this position, creating large libraries of compounds for screening.

-

Scaffold for Kinase Inhibitors: As discussed, the benzimidazole core is an excellent starting point for designing kinase inhibitors.[8][9]

-

Synthesis of Fused Heterocycles: The nitrile and the adjacent benzimidazole ring can participate in cyclization reactions to form more complex, fused polycyclic systems, which are often of therapeutic interest.[1]

This compound represents a validated starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for a range of diseases, most notably cancer.

References

-

PubChem. (n.d.). 1H-Benzimidazole-2-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Dawood, K. M., Elwan, N. M., Farahat, A. A., & Abdel-Wahab, B. F. (2010). 1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. Journal of Heterocyclic Chemistry, 47(2), 243-259. Available from: [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]

-

Law, C. S. W., & Yeong, K. Y. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26239–26255. Available from: [Link]

-

Perini, G., et al. (2021). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 26(11), 3358. Available from: [Link]

-

Carter, C. A., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cytostatic Properties against Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14591-14611. Available from: [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(4), 58-72. Available from: [Link]

-

Al-Azzawi, A. M. (2015). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 12(8), 3291-3316. Available from: [Link]

-

Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2014). Malononitrile: A Versatile Active Methylene Group. International Letters of Chemistry, Physics and Astronomy, 23, 118-132. Available from: [Link]

-

MDPI. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline. Retrieved from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Acetonitrile - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. banglajol.info [banglajol.info]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 9. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 10. researchgate.net [researchgate.net]

- 11. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Cyanomethyl)-5-methylbenzimidazole: Molecular Structure, Properties, and Synthetic Pathways for Drug Discovery

This technical guide provides a comprehensive overview of 2-(Cyanomethyl)-5-methylbenzimidazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By virtue of its benzimidazole core, this molecule belongs to a class of "privileged scaffolds" in medicinal chemistry, known for their diverse pharmacological activities.[1] This document delves into its molecular characteristics, provides detailed synthetic and analytical protocols, and explores its potential applications in the pharmaceutical landscape.

Molecular Structure and Physicochemical Properties

This compound possesses a fused bicyclic system, comprising a benzene ring and an imidazole ring, with a cyanomethyl group at the 2-position and a methyl group at the 5-position of the benzimidazole core.

Molecular Formula: C₁₀H₉N₃[2]

Molecular Weight: 171.20 g/mol [2][3]

CAS Number: 27099-22-5[2][3][4]

Synonyms: (5-methyl-1H-benzimidazol-2-yl)acetonitrile[2][4]

The structural attributes of this molecule, particularly the benzimidazole nucleus, which is a bioisostere of naturally occurring purines, and the reactive cyanomethyl group, make it a versatile building block for the synthesis of more complex, biologically active compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [3] |

| InChI Key | PDULDINSGIRDOX-UHFFFAOYSA-N | [2][3] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of 2-(cyanomethyl)benzimidazoles is typically achieved through the condensation of an o-phenylenediamine derivative with a cyanoacetic acid derivative. The following protocol describes a high-yield synthesis of the title compound.

Experimental Protocol: Synthesis

Reaction: Condensation of 4-methyl-1,2-phenylenediamine with ethyl cyanoacetate.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Ethyl cyanoacetate

-

Inert, high-boiling point, halogen-free solvent (e.g., diphenyl ether or a suitable glycol ether)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 equivalent) and the inert solvent.

-

While stirring, add ethyl cyanoacetate (1.0-1.2 equivalents).

-

Heat the reaction mixture to a temperature between 150-175 °C. The optimal temperature may need to be determined experimentally but is typically in the range of 160-170 °C to ensure a reasonable reaction rate while minimizing the formation of byproducts.

-

Maintain the reaction at this temperature for 2-11 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture will likely be a crystal slurry. Cool the mixture to room temperature.

-

The product can be isolated by filtration. If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol.

Rationale: This method provides a direct and efficient route to this compound in high purity and good yield without the need for a catalyst. The high reaction temperature facilitates the cyclocondensation and removal of water and ethanol byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group, and the N-H proton of the imidazole ring. The aromatic protons will appear in the downfield region (typically 7.0-7.6 ppm), with their splitting patterns dependent on their substitution. The methyl protons will be a singlet in the upfield region (~2.4 ppm). The methylene protons of the cyanomethyl group will appear as a singlet further downfield than the methyl group. The N-H proton of the imidazole ring is expected to be a broad singlet at a very downfield chemical shift (often >12 ppm in DMSO-d₆).[6]

¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the imidazole carbons, the methyl carbon, the methylene carbon, and the nitrile carbon. The aromatic and imidazole carbons will resonate in the 110-150 ppm region. The nitrile carbon will be in a similar range, while the methyl and methylene carbons will be in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H (imidazole) | >12.0 (broad singlet) | - |

| Aromatic C-H | 7.0 - 7.6 | 110 - 145 |

| Methylene (-CH₂CN) | ~4.0 (singlet) | ~20 |

| Methyl (-CH₃) | ~2.4 (singlet) | ~21 |

| Nitrile (-CN) | - | ~117 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (imidazole) | 3400-3200 (broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C≡N Stretch (nitrile) | 2260-2240 |

| C=N Stretch (imidazole) | 1630-1610 |

| C=C Stretch (aromatic) | 1600-1450 |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 171. The fragmentation pattern would likely involve the loss of the cyanomethyl group and other characteristic fragments of the benzimidazole core.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.

Experimental Protocol: HPLC Analysis

Instrumentation:

Mobile Phase:

-

A gradient system is often effective for separating benzimidazole derivatives.[7][8]

-

Solvent A: Acetonitrile

-

Solvent B: Water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A buffer, such as an acetate buffer at pH 4.5, can also be used.[9]

-

A typical starting condition could be a higher percentage of Solvent B, gradually increasing the percentage of Solvent A.

Detection:

-

UV detection at a wavelength where the benzimidazole chromophore absorbs strongly, typically around 254 nm or 288 nm.[7][8]

Rationale: Reversed-phase HPLC is a robust and widely used technique for the analysis of moderately polar organic compounds like benzimidazoles. The use of an acidic modifier in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of the basic nitrogen atoms in the imidazole ring.

Analytical Workflow Diagram

Caption: General workflow for the HPLC analysis of this compound.

Applications in Drug Development

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[10][11][12] this compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[1]

The cyanomethyl group is a reactive handle that can be transformed into other functional groups, allowing for the generation of diverse chemical libraries for biological screening. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further chemical modifications.

Recent studies on 2,5-disubstituted benzimidazoles have shown promising antibacterial and antifungal activities.[11] The presence of different substituents on the benzimidazole core directly influences the efficacy of these compounds.[11] Furthermore, some benzimidazole derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[13][14] The mechanism of action for many benzimidazole-based drugs involves interaction with key biological macromolecules, such as enzymes and nucleic acids, which is facilitated by the structural similarity of the benzimidazole core to endogenous purines.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.

-

PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC.

-

PubMed. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

PubMed. (2020). Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole. Retrieved from [Link]

-

RSC Publishing. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]

-

PubMed. (2007). Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines. Retrieved from [Link]

-

PubMed Central. (2014). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 27099-22-5 [sigmaaldrich.com]

- 3. This compound | 27099-22-5 [sigmaaldrich.com]

- 4. 27099-22-5 Cas No. | (5-Methyl-1H-benzimidazol-2-yl)acetonitrile | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Microwave-Assisted Synthesis and in Vitro Antibacterial and Antifungal Activity of 2,5-Disubstituted Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic activity of 5-benzoylimidazole and related compounds against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-(Cyanomethyl)-5-methylbenzimidazole in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Cyanomethyl)-5-methylbenzimidazole in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a validated experimental protocol for its determination, and discuss the critical factors that influence its dissolution in various organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of benzimidazole-based compounds.

Introduction: The Significance of Solubility for Benzimidazole Derivatives

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities, including antiulcer, antiviral, and anticancer properties. This compound is a specific scaffold that can be a precursor or an active molecule in its own right. The cyanomethyl group introduces polarity and potential for hydrogen bonding, while the methyl group adds lipophilicity. The benzimidazole ring itself has both a basic (imidazole) and an aromatic (benzene) character. Understanding the solubility of this compound is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

-

Formulation Development: Designing effective drug delivery systems requires knowledge of which solvents or co-solvents can be used to achieve the desired concentration.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays requires accurate solubility data to ensure dose accuracy and avoid precipitation.

This guide will provide the foundational knowledge and practical methodology to approach the solubility determination of this compound with scientific rigor.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process can be conceptually broken down into two main energy considerations:

-

Lattice Energy: The energy required to break apart the crystal lattice of the solid solute (this compound).

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic. Based on the structure of this compound, we can anticipate the following interactions:

-

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the cyano group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective.

-

Dipole-Dipole Interactions: The polar cyano group (-C≡N) creates a significant dipole moment, favoring interactions with polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).

-

Van der Waals Forces: The aromatic benzimidazole ring and the methyl group contribute to nonpolar character, allowing for some solubility in less polar solvents through London dispersion forces.

The interplay of these factors means that the solubility of this compound will likely be highest in polar solvents, particularly those that can engage in hydrogen bonding.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Rationale for the Shake-Flask Method

The shake-flask method is considered authoritative because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility under specific conditions (temperature, pressure). It is a robust and reliable method, though it can be time-consuming. The core principle is to ensure that the dissolution process has reached a plateau, where the rate of dissolution equals the rate of precipitation.

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

To each vial, add a known volume of the selected organic solvent (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, dichloromethane, heptane).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, nylon) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. Understanding these is crucial for controlling dissolution and preventing precipitation.

Solvent Properties

-

Polarity: As discussed, polar solvents will generally be more effective. A solvent polarity index can provide a rough guide for selection.

-

Hydrogen Bonding Capacity: Solvents that are both hydrogen bond donors and acceptors (e.g., methanol, water) will be particularly effective at solvating the benzimidazole moiety.

-

Aprotic vs. Protic: Polar aprotic solvents (e.g., DMSO, DMF) can be excellent solvents as they have strong dipole moments and can accept hydrogen bonds, but they cannot donate them.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent can help dissolve more solute. However, this relationship should be determined experimentally, as some compounds exhibit retrograde solubility.

pH (in Aqueous or Mixed Systems)

The benzimidazole ring contains a basic nitrogen atom that can be protonated under acidic conditions. When protonated, the molecule becomes a salt, which is typically much more soluble in aqueous solutions than the neutral form. Therefore, the pH of the medium will be a critical factor in any process involving water.

Visualizing Influential Factors

Caption: Key Factors Influencing the Solubility of the Compound.

Illustrative Solubility Data

While specific experimental data for this compound is not widely published, the table below presents a set of hypothetical yet realistic solubility values in common organic solvents at 25 °C. This table serves as an example of how to report and interpret such data, based on the theoretical principles discussed.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Illustrative Solubility (mg/mL) | Comment |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 | Excellent solvent due to high polarity and H-bond accepting ability. |

| Methanol | Polar Protic | 33 | 20 - 50 | Good solubility due to polarity and H-bonding (donor and acceptor). |

| Ethanol | Polar Protic | 24.5 | 10 - 25 | Similar to methanol but slightly less polar. |

| Acetone | Polar Aprotic | 21 | 5 - 15 | Moderate solubility due to its polarity. |

| Acetonitrile | Polar Aprotic | 37.5 | 5 - 15 | Good polarity but a weaker H-bond acceptor than DMSO. |

| Ethyl Acetate | Moderately Polar | 6 | 1 - 5 | Limited solubility; less effective at solvating polar groups. |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 1 | Poor solubility; unable to effectively disrupt the crystal lattice. |

| Heptane | Nonpolar | 1.9 | < 0.1 | Very poor solubility; effectively insoluble. |

Disclaimer: The data in this table is for illustrative purposes only and should not be used as a substitute for experimental determination.

Conclusion

The solubility of this compound is a complex property dictated by its molecular structure and the choice of solvent. A thorough understanding of the underlying principles of intermolecular forces allows for a rational selection of solvents. For definitive and reliable data, the equilibrium shake-flask method, coupled with a robust analytical technique like HPLC, is the recommended approach. The information and protocols provided in this guide offer a solid foundation for researchers to confidently and accurately determine the solubility of this compound, facilitating its successful application in research and development.

References

-

Babu, A. R., & Sridevi, C. (2021). Benzimidazole: A privileged scaffold in medicinal chemistry. Materials Today: Proceedings, 44, 219-226. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Unveiling the Synergy: A Guide to the Theoretical and Experimental Properties of 2-Methylbenzimidazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole moiety, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a cornerstone in modern drug discovery. Its unique structural features, including the presence of both acidic and basic nitrogen atoms and its ability to engage in various non-covalent interactions, make it a "privileged scaffold." This allows it to bind to a wide array of biological targets with high affinity and specificity. The introduction of a methyl group at the 2-position, creating 2-methylbenzimidazole, further refines its steric and electronic properties, giving rise to a class of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

This guide provides a comprehensive exploration of 2-methylbenzimidazole derivatives, bridging the crucial gap between theoretical predictions and experimental observations. We will delve into the computational methodologies that allow us to model and predict the behavior of these molecules and then explore the laboratory techniques used to synthesize, characterize, and evaluate their real-world properties. By understanding the interplay between theory and experiment, researchers can accelerate the drug development process, designing more potent and selective therapeutic agents.

Part 1: The Theoretical Framework - Predicting Molecular Behavior

Computational chemistry has become an indispensable tool in modern drug design. By simulating molecular properties, we can gain insights into structure-activity relationships (SAR), predict biological activity, and prioritize compounds for synthesis, thereby saving significant time and resources.

Density Functional Theory (DFT): Illuminating Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2-methylbenzimidazole derivatives, DFT calculations can predict how different substituents on the benzimidazole ring will alter the electronic distribution and, consequently, the molecule's reactivity and potential biological interactions.

Workflow for DFT Analysis of a 2-Methylbenzimidazole Derivative:

Caption: A generalized workflow for performing DFT calculations on 2-methylbenzimidazole derivatives.

Molecular Docking: Simulating Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.

For 2-methylbenzimidazole derivatives, docking studies can predict how they will bind to specific enzyme active sites or protein receptors. The docking score, an estimation of the binding affinity, helps in ranking different derivatives and guiding the design of more potent inhibitors.

Self-Validating Protocol for Molecular Docking:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the 2-methylbenzimidazole derivative.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atomic charges.

-

-

Docking Simulation:

-

Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).

-

Perform multiple docking runs to ensure conformational sampling.

-

Cluster the resulting poses and analyze the top-ranked binding modes.

-

-

Post-Docking Analysis:

-

Visualize the predicted binding pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

-

Compare the predicted binding mode with known inhibitors or experimental data, if available.

-

Use the insights to propose modifications to the ligand to improve binding affinity.

-

Part 2: The Experimental Reality - Synthesis and Characterization

While theoretical predictions provide a valuable roadmap, experimental validation is paramount. This section details the common experimental techniques used to synthesize and characterize 2-methylbenzimidazole derivatives.

Synthesis: The Phillips Condensation